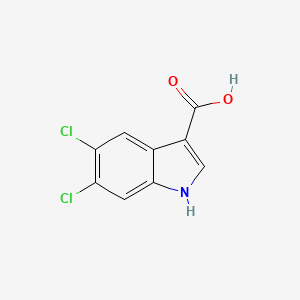

5,6-dichloro-1H-Indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 5,6-dichloro-1H-indole-3-carboxylic acid, involves various chemical reactions and methodologies. For instance, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids utilizes 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these compounds are confirmed using IR, 1H and 13C NMR, mass spectral data, and elemental analysis (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of indole derivatives reveals significant insights into their chemical behavior. For example, in the title compound, 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the 1H-indole ring system, showcasing the spatial arrangement crucial for understanding the compound's reactivity and interaction potential (Mao, 2011).

Chemical Reactions and Properties

Indole compounds, including this compound, can participate in a variety of chemical reactions. For example, carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, showcasing the versatility and reactivity of indole-based compounds (Shirakawa & Kobayashi, 2006).

Physical Properties Analysis

Understanding the physical properties of this compound requires detailed molecular structure analysis, as seen in compounds like indole-3-carboxylic acid. The crystal structure and hydrogen-bonding interactions play a significant role in determining the physical characteristics of these compounds (Smith et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be inferred from their reactivity in various chemical reactions. For instance, regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, illustrating the compound's reactivity and potential transformations (Parsons et al., 2011).

Applications De Recherche Scientifique

1. Glycine-Site NMDA Receptor Antagonism

5,6-Dichloro-1H-Indole-3-Carboxylic acid derivatives have been identified as potent and selective antagonists of the glycine site of the NMDA receptor. These compounds show promise in stroke models due to their binding activity and in vivo potency (Baron et al., 2005).

2. Enzymatic Inhibition Applications

A specific derivative, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has been found to be an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. It represents a new approach to inhibiting this enzyme, crucial for drug design (Wright et al., 2003).

3. Molecular Docking Studies

This compound derivatives have been used in molecular docking studies to predict binding interactions with target proteins, such as EGFR, which is important in understanding drug-receptor interactions (Reddy et al., 2022).

4. Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of indole-2-carboxylic acid derivatives, which includes this compound. These studies are significant for developing therapeutics with potential antibacterial and antifungal activities (Raju et al., 2015).

5. Development of Research Tools

Indole derivatives, including this compound, are being utilized for the development of novel research tools, such as immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).

6. Novel Synthesis Approaches

There's ongoing research into novel and efficient strategies for the synthesis of indole derivatives, including this compound. This research is crucial for the development of compounds with potential therapeutic applications (Sharma et al., 2020).

7. NMDA-Glycine Site Affinity Studies

Studies have been conducted to understand the effect of various substitutions on the indole moiety and their impact on NMDA-glycine site affinity. This research is significant for the development of compounds with improved pharmacological profiles (Jansen & Dannhardt, 2003).

Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific activity and the context within which the compound is acting.

Propriétés

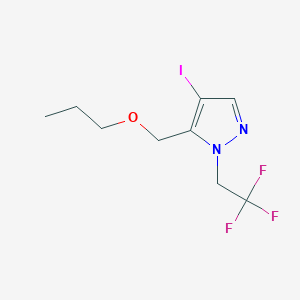

IUPAC Name |

5,6-dichloro-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUPMWAMPRPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1404531-95-8 |

Source

|

| Record name | 5,6-dichloro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)